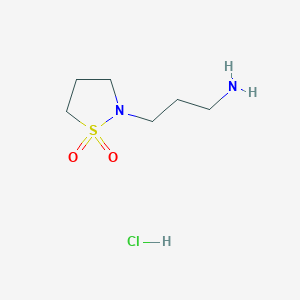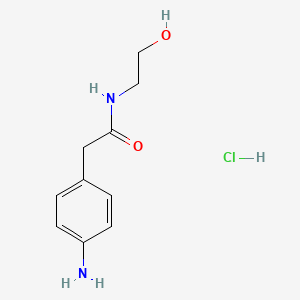![molecular formula C16H19NO B1520357 [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine CAS No. 1184580-00-4](/img/structure/B1520357.png)
[4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine
Descripción general
Descripción
“[4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine” is a chemical compound with the CAS Number: 1184580-00-4 . It has a molecular weight of 241.33 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H19NO/c1-11-6-12(2)8-15(7-11)18-16-5-4-14(10-17)9-13(16)3/h4-9H,10,17H2,1-3H3 . This indicates that the compound has a complex structure with multiple functional groups, including aromatic rings and an amine group.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 241.33 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Aplicaciones Científicas De Investigación
Analytical Detection Techniques
- High Performance Liquid Chromatography : A method using high performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) has been developed for the detection and quantification of a derivative of N-benzyl phenethylamine, highlighting the importance of analytical techniques in identifying substances in clinical toxicology (Poklis et al., 2014).
Pharmacological Studies
- Serotonin Receptor Agonists : Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, designed as "biased agonists" of serotonin 5-HT1A receptors, showed high affinity and selectivity, suggesting potential as antidepressant drug candidates (Sniecikowska et al., 2019).
Biochemical Analysis
- Interaction with Serotonin Turnover and Receptors : Studies on phenylethylamine derivatives, including those similar in structure to [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine, have been conducted to understand their interactions with serotonin turnover and receptors in the brain, offering insights into their potential psychoactive effects (Andén et al., 1974).
Chemical Synthesis and Characterization
- Synthesis of Derivatives : The synthesis and characterization of derivatives, such as those involving this compound, have been reported, showcasing the significance of chemical synthesis in developing new compounds with potential applications in various fields (Shimoga et al., 2018).
Environmental and Toxicological Research
- Biodegradability and Toxicity : Studies on the anaerobic biodegradability and toxicity of substituted phenols, which are structurally related to this compound, provide valuable insights into the environmental impact and safety profile of these compounds (O'Connor & Young, 1989).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .
Propiedades
IUPAC Name |
[4-(3,5-dimethylphenoxy)-3-methylphenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-11-6-12(2)8-15(7-11)18-16-5-4-14(10-17)9-13(16)3/h4-9H,10,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEHQYCWLHWWGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CN)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,2,2-trifluoroethyl N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B1520281.png)
![1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1520282.png)




![2,2,2-trifluoroethyl N-[6-(morpholin-4-yl)pyridin-3-yl]carbamate](/img/structure/B1520290.png)
![3-Bromo-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]benzoic acid](/img/structure/B1520291.png)
![N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1520293.png)
![{5-[3-(3-Fluorophenyl)-1,2-oxazol-5-yl]pentyl}(methyl)amine](/img/structure/B1520294.png)
![Ethyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride](/img/structure/B1520295.png)